molecular formula C21H25N5O4 B4297193 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4297193
M. Wt: 411.5 g/mol
InChI Key: DEDUFOYBJVGZKJ-UHFFFAOYSA-N
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Description

7-(1-Benzoylpropyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzoylpropyl group, a morpholine ring, and a purine core

Properties

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-(1-oxo-1-phenylbutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-15(17(27)14-8-6-5-7-9-14)26-16-18(23(2)21(29)24(3)19(16)28)22-20(26)25-10-12-30-13-11-25/h5-9,15H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUFOYBJVGZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylpropyl Intermediate: This step involves the reaction of benzoyl chloride with propylamine under basic conditions to form the benzoylpropyl intermediate.

    Introduction of the Morpholine Ring: The benzoylpropyl intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Formation of the Purine Core: The final step involves the cyclization of the intermediate with a purine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzoylpropyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(1-Benzoylpropyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpropyl-4-hydroxy-4-phenyl piperidine: Shares the benzoylpropyl group but differs in the core structure.

    Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester: Similar in the benzoylpropyl group but has a different ester functional group.

Uniqueness

7-(1-Benzoylpropyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a morpholine ring and a benzoylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(1-OXO-1-PHENYLBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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